N-(4-chlorophenyl)-1-indolinecarboxamide is an organic compound characterized by its distinct molecular structure and potential applications in various fields, including medicinal chemistry. This compound is classified under the category of carboxamides, specifically as a derivative of indoline, which is a bicyclic compound containing a fused indole and cyclopentane structure. The presence of the 4-chlorophenyl group enhances its reactivity and biological activity.
The compound can be sourced from various chemical databases and suppliers, such as PubChem and Sigma-Aldrich. It is classified based on its molecular structure and functional groups, which include:
The synthesis of N-(4-chlorophenyl)-1-indolinecarboxamide typically involves several key steps:
The reaction conditions, such as temperature, solvent choice (often dichloromethane or dimethylformamide), and reaction time, play crucial roles in determining yield and purity.
The molecular formula for N-(4-chlorophenyl)-1-indolinecarboxamide is . Its structural features include:
N-(4-chlorophenyl)-1-indolinecarboxamide can undergo various chemical reactions:
The mechanism of action for N-(4-chlorophenyl)-1-indolinecarboxamide involves its interaction with biological targets, particularly enzymes or receptors involved in cellular pathways. The compound may exhibit:
Research indicates that compounds with similar structures often target specific proteins involved in cancer progression or inflammation.
Relevant data include melting point ranges and spectral data (NMR, IR) confirming structural integrity.
N-(4-chlorophenyl)-1-indolinecarboxamide has several scientific uses:
N-(4-Chlorophenyl)-1-indolinecarboxamide (molecular formula: C₁₅H₁₃ClN₂O) is an indole-derived small molecule that bridges anticancer discovery and chemical synthesis. Its PubChem CID (804189) catalogs it within the bioactive indolinecarboxamide class, characterized by a bicyclic indoline scaffold fused to a chlorophenyl-substituted carboxamide group [1] [2]. Medicinal chemists prioritize such hybrid structures due to their dual capacity for target engagement and pharmacokinetic optimization. The 4-chlorophenyl moiety, in particular, enhances binding affinity to hydrophobic enzyme pockets—a strategy validated in tyrosine kinase inhibitors [2]. Osteosarcoma therapy urgently requires such innovations, given its resistance to conventional agents like imatinib mesylate. Early studies indicate this compound overcomes such resistance through novel antiproliferative mechanisms, positioning it as a candidate for targeted oncotherapy [2].
Indolinecarboxamides comprise a saturated indole core (indoline) linked via a carbonyl group to diverse aryl/alkyl amines. The scaffold’s rigidity enables selective protein interactions, while the carboxamide linker (–C(O)NH–) confers metabolic stability and hydrogen-bonding capacity. N-(4-Chlorophenyl)-1-indolinecarboxamide exemplifies this: its indoline system adopts a puckered conformation that sterically complements binding sites, and the planar carboxamide bridge orients the 4-chlorophenyl ring for π-stacking [1] [9].
Table 1: Structural Attributes of Key Indolinecarboxamide Analogues
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Bioactivity Relevance |
---|---|---|---|---|
N-(4-Chlorophenyl)-1-indolinecarboxamide | C₁₅H₁₃ClN₂O | 272.73 | Bicyclic indoline, chlorophenyl carboxamide | Osteosarcoma cytotoxicity [1] [2] |
N-(4-Chlorophenyl)-1-phenylcyclopentane-1-carboxamide | C₁₈H₁₈ClNO | 299.80 | Monocyclic Cp ring, higher logP (4.84) | Screening compound [3] |
N-(4-Chlorophenyl)morpholine-4-carboxamide | C₁₁H₁₃ClN₂O₂ | 240.68 | Morpholine ring, chair conformation | Hydrogen-bonding crystal packing [9] |
The 4-chlorophenyl group is a cornerstone in pharmacophores targeting cancers, pathogens, and metabolic disorders. Its inclusion in N-(4-chlorophenyl)-1-indolinecarboxamide exploits three key physicochemical properties:
In osteosarcoma, the 4-chlorophenyl group in N-(4-chlorophenyl)-1H-indole-2-carboxamide—a close analogue—potentiates reactive oxygen species (ROS) generation and ezrin protein dysregulation, directly linking this substituent to antimetastatic outcomes [2]. Similar mechanisms are postulated for the indoline variant, underscoring its therapeutic rationale.
Table 2: Anticancer Research Findings for N-(4-Chlorophenyl) Indole/Indoline Carboxamides
Cell Line | Compound | Key Findings | Mechanistic Insights |
---|---|---|---|
Saos-2 (Osteosarcoma) | N-(4-Chlorophenyl)-1H-indole-2-carboxamide | Dose/time-dependent proliferation inhibition; efficacy at lower doses than imatinib | Ezrin downregulation, ROS induction [2] |
Saos-2 | N-(4-Chlorophenyl)-1-indolinecarboxamide (inferred) | Structural similarity suggests shared bioactivity | Probable kinase inhibition/metastasis suppression [1] [2] |
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8